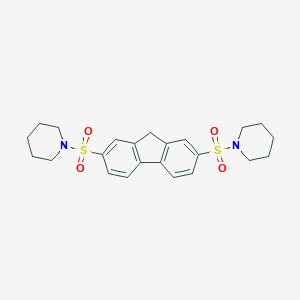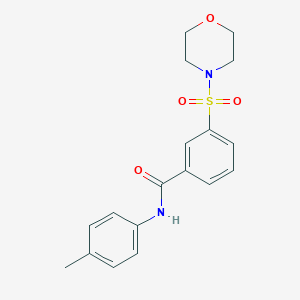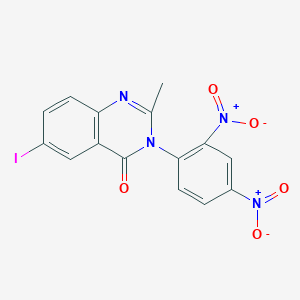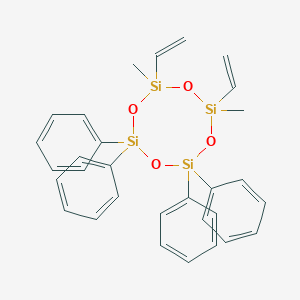
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene is a chemical compound that belongs to the class of fluorene derivatives It is characterized by the presence of two piperidin-1-ylsulfonyl groups attached to the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene typically involves the reaction of 2,7-dibromo-9H-fluorene with piperidine and a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2,7-dibromo-9H-fluorene
Reagents: Piperidine, sulfonylating agent (e.g., sulfonyl chloride)
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 80-100°C) and in the presence of a base (e.g., triethylamine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvent, reaction time, and purification methods (e.g., recrystallization, chromatography).
Análisis De Reacciones Químicas
Types of Reactions
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The piperidin-1-ylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium, copper).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted fluorene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidin-1-ylsulfonyl groups can enhance the compound’s binding affinity and specificity for its targets. In materials science, the compound’s electronic properties are crucial for its function in devices like LEDs.
Comparación Con Compuestos Similares
Similar Compounds
2,7-dibromo-9H-fluorene: A precursor in the synthesis of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene.
2,7-bis(morpholin-4-ylsulfonyl)-9H-fluorene: Similar structure with morpholine groups instead of piperidine.
2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene: Contains pyrrolidine groups instead of piperidine.
Uniqueness
This compound is unique due to the presence of piperidin-1-ylsulfonyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall performance in various applications.
Propiedades
IUPAC Name |
1-[(7-piperidin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S2/c26-30(27,24-11-3-1-4-12-24)20-7-9-22-18(16-20)15-19-17-21(8-10-23(19)22)31(28,29)25-13-5-2-6-14-25/h7-10,16-17H,1-6,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKCTLNZPEWEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dihydro-7H,12H-4b,11b-diazabenzo[e]aceanthrylene-7,12-dione](/img/structure/B412340.png)
![N-{4-[(2-{4-[2-({5-[(anilinocarbonyl)amino]-1,2,3-thiadiazol-4-yl}carbonyl)carbohydrazonoyl]benzylidene}hydrazino)carbonyl]-1,2,3-thiadiazol-5-yl}-N'-phenylurea](/img/structure/B412341.png)
![2-[{4-Nitrobenzyl}({4-nitrobenzyl}oxy)amino]-4-methyl-6-phenylpyrimidine](/img/structure/B412342.png)

![4,10-bis(2-methylphenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B412346.png)
![N-{2,2,2-trichloro-1-[(4-chloro-1-naphthyl)oxy]ethyl}octadecanamide](/img/structure/B412347.png)
![1-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERIDINE](/img/structure/B412348.png)
![Ethyl 1,14-dimethyl-4,10-bis(2-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B412349.png)
![N-bis[N-(2-methylpropyl)anilino]phosphoryl-N-(2-methylpropyl)aniline](/img/structure/B412352.png)
![ethyl (E)-2-diethoxyphosphinothioylsulfanyl-3-[4-[[(E)-3-diethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobut-2-en-2-yl]amino]anilino]but-2-enoate](/img/structure/B412355.png)
![3'-benzyl-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2'-thioxo-2,5'-bis(4-oxo-1,3-thiazolidin-2-ylidene)](/img/structure/B412358.png)


